Product packaging for 3-Nitrodibenzo[b,f]oxepin-1-amine(Cat. No.:CAS No. 361374-55-2)

3-Nitrodibenzo[b,f]oxepin-1-amine

Cat. No.: B2859853
CAS No.: 361374-55-2
M. Wt: 254.245
InChI Key: FWJXRPQKMVIYNT-UHFFFAOYSA-N
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Description

3-Nitrodibenzo[b,f]oxepin-1-amine (CAS 361374-55-2) is a high-purity chemical building block designed for advanced scientific research, particularly in the fields of photopharmacology and anticancer drug development. This compound features the dibenzo[b,f]oxepine scaffold, which is of significant interest in medicinal chemistry due to its structural similarity to (Z)-stilbene motifs found in known bioactive molecules and its presence in several medicinally important plants . The primary research value of this compound lies in its potential as a microtubule-targeting agent. Microtubules, dynamic polymers of α/β-tubulin heterodimers, are critical for cell division and are a premier target in cancer chemotherapy . Computational molecular docking studies suggest that derivatives of the dibenzo[b,f]oxepine skeleton can bind tightly to the colchicine binding site on tubulin, a key pocket for inhibitors that disrupt microtubule polymerization and lead to cell cycle arrest and apoptosis . This mechanism is crucial for developing new anticancer strategies, especially since colchicine-site binding agents can help overcome multidrug resistance . The incorporation of a nitro group and an amine function on the dibenzo[b,f]oxepine core makes this compound a versatile intermediate for further chemical modification. Researchers can functionalize it to create more complex molecules, such as photoswitchable azo-dibenzo[b,f]oxepine derivatives . These photoswitchable compounds can have their biological activity controlled with light, a key principle of photopharmacology, which aims to achieve precise, spatiotemporal control of drug activity to minimize off-target effects and systemic side effects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O3 B2859853 3-Nitrodibenzo[b,f]oxepin-1-amine CAS No. 361374-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzo[b][1]benzoxepin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-12-7-10(16(17)18)8-14-11(12)6-5-9-3-1-2-4-13(9)19-14/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJXRPQKMVIYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functional Group Interconversions of 3 Nitrodibenzo B,f Oxepin 1 Amine

Reactions Involving the Amino Group

The primary amino group is a versatile functional handle for a variety of chemical modifications, including derivatization and diazotization, leading to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds.

The primary amino group of 3-Nitrodibenzo[b,f]oxepin-1-amine is expected to react with aldehydes to form Schiff bases (imines), a fundamental transformation in organic chemistry. researchgate.net However, specific studies detailing this reaction on this compound are not extensively covered in the researched literature.

Nonetheless, related research on the dibenzo[b,f]oxepine scaffold demonstrates its amenability to reactions involving aldehydes. For instance, a study on methoxy-substituted 3-nitrodibenzo[b,f]oxepine (B5578644) derivatives explored their reaction with various aldehydes in the presence of a BF₃·OEt₂ catalyst. nih.govresearchgate.net This work, while not involving the amino group directly, confirms that the core structure is stable to these reaction conditions and can be functionalized. The outcomes of these reactions are summarized in the table below. nih.gov

Table 1: Reaction of Methoxy-3-nitrodibenzo[b,f]oxepine with Various Aldehydes nih.gov

AldehydeReaction Time (h)Yield (%)
2,4-Dinitrobenzaldehyde0.585
4-Nitrobenzaldehyde2475
2-Nitrobenzaldehyde2468
4-Chlorobenzaldehyde4855
Benzaldehyde4841

The results indicate that aldehydes with electron-withdrawing groups, such as 2,4-dinitrobenzaldehyde, react more efficiently, providing higher yields in shorter reaction times. nih.gov These findings suggest a plausible pathway for the derivatization of the dibenzo[b,f]oxepine system using aldehyde chemistry.

Primary aromatic amines, such as this compound, characteristically react with nitrous acid (HNO₂) to form relatively stable diazonium salts. chemistrysteps.commsu.edu This process, known as diazotization, is a cornerstone of aromatic chemistry. anjs.edu.iq

The reaction is typically performed in situ by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at temperatures below 10°C. savemyexams.comchemguide.co.uk The cold conditions are crucial to prevent the unstable diazonium ion from decomposing. savemyexams.com The reactive electrophilic species in this transformation is the nitrosonium ion (NO⁺), which is generated from nitrous acid in the acidic medium. chemistrysteps.commsu.edu The reaction proceeds through a nucleophilic attack of the amino group on the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the arene diazonium salt. chemistrysteps.com

Aryl diazonium salts are valuable synthetic intermediates. msu.edu Their stability, compared to their highly unstable aliphatic counterparts, is attributed to the delocalization of the positive charge across the aromatic ring system. libretexts.orglibretexts.org The resulting diazonium salt of this compound can serve as a precursor for a wide array of substitution reactions, including the formation of azo compounds.

Modifications of the Nitro Group (beyond reduction)

The modification of the nitro group on the dibenzo[b,f]oxepine ring, other than its common reduction to an amine, is not well-documented in the surveyed scientific literature. The reduction of nitrodibenzo[b,f]oxepines to their corresponding amino derivatives is a known transformation, often accomplished using reagents like zinc in acetic acid. researchgate.net However, reactions such as nucleophilic aromatic substitution of the nitro group for other functionalities on this specific molecular scaffold are not detailed in the available sources.

Azo Compound Formation from Amino and Nitro Precursors (e.g., Photoswitchable Derivatives)

The synthesis of azo compounds containing the dibenzo[b,f]oxepine skeleton is a significant area of research, particularly for the development of photoswitchable molecules for applications in photopharmacology. nih.govmdpi.commdpi.comnih.gov These compounds, characterized by the -N=N- functional group, can be synthesized from amino precursors via diazotization followed by a coupling reaction. anjs.edu.iqsavemyexams.com

One-step synthetic methods have been explored to create symmetrical azo-dibenzo[b,f]oxepine dimers, such as 1,2-bis(dibenzo[b,f]oxepin-3-yl)diazene. nih.gov This research provides a concise method for constructing the azo-dibenzo[b,f]oxepine skeleton. nih.govmdpi.com Various reaction conditions have been investigated to optimize the synthesis, with the results summarized in Table 2.

Table 2: Synthesis of Azo-Dibenzo[b,f]oxepine (Compound 2a) via Various Methods nih.gov

Method/ReagentsYield (%)
tert-Butyl nitrite15
NBS, DBU45
NCS, DBU32
NIS, DBU25
NBS, DBN31
KMnO₄, CuSO₄·5H₂O, t-BuOH/H₂Otrace
Oxone, t-BuOH/H₂Otrace
KOH, DMF, 150 °C12

NBS: N-Bromosuccinimide; NCS: N-Chlorosuccinimide; NIS: N-Iodosuccinimide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; DBN: 1,5-Diazabicyclo[4.3.0]non-5-ene.

The method utilizing N-Bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) provided the highest yield. mdpi.com The limited yields in some preparations may be attributed to the non-planar, basket-like conformation of the dibenzo[b,f]oxepin-3-amine (B2759567) scaffold. nih.gov

The resulting azo-dibenzo[b,f]oxepine derivatives exhibit photoswitchable properties. nih.gov The azo bond can exist in two geometric isomers, the more stable trans (E) form and the less stable cis (Z) form. Light-induced isomerization from the E to the Z form can be controlled using visible-wavelength light, leading to significant changes in the molecule's geometry and polarity. nih.govmdpi.com This photochemical behavior makes them promising candidates for use in photopharmacology, where the activity of a drug can be controlled spatially and temporally with light. nih.govresearchgate.net

Further Functionalization of the Dibenzo[b,f]oxepine Core

The dibenzo[b,f]oxepine structure is a key scaffold in medicinal chemistry, found in various biologically active compounds. mdpi.commdpi.comsemanticscholar.org Consequently, methods for its synthesis and further functionalization are of significant interest.

One reported method for creating substituted dibenzo[b,f]oxepines is a one-pot, transition-metal-free cascade process. mdpi.com This reaction involves a nucleophilic aromatic substitution followed by a Knoevenagel condensation, achieving a yield of 77%. mdpi.com Another synthetic route to the core structure is through an intramolecular McMurry reaction using diaryl ethers as substrates. mdpi.com

Furthermore, the synthesis of the dibenzo[b,f]oxepine ring itself can be achieved via an intramolecular aromatic nucleophilic substitution. mdpi.com In one example, a stilbene (B7821643) derivative containing two strongly electron-withdrawing nitro groups and a hydroxyl group undergoes cyclization where the hydroxyl group displaces one of the nitro groups, forming the oxepine ring with high yields of 88% to 95%. mdpi.com This demonstrates that the aromatic rings of the core, particularly when activated by groups like the nitro substituent in this compound, are susceptible to nucleophilic substitution, offering a pathway for introducing additional functional groups.

Computational and Theoretical Studies on 3 Nitrodibenzo B,f Oxepin 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for elucidating the fundamental characteristics of dibenzo[b,f]oxepine derivatives. These computational approaches allow for the detailed examination of molecular properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and electronic properties of molecular systems. nrel.gov For dibenzo[b,f]oxepine derivatives, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311++G(2d,p), have been instrumental in determining their optimized ground-state geometries. nih.govmdpi.com These calculations consistently show that the dibenzo[b,f]oxepine scaffold is not planar. mdpi.com

Table 1: Representative DFT Calculation Parameters for Dibenzo[b,f]oxepine Derivatives
Computational MethodFunctionalBasis SetApplicationReference
DFTB3LYP6-311++G(2d,p)Geometry Optimization nih.gov
DFT with PCMB3LYP6-311++g(2d,p)Geometry of E/Z Isomers in Solution mdpi.com
DFT--Mechanistic Study of Synthesis researchgate.netacs.org

Ab Initio Methods for Molecular Properties

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed to calculate molecular properties with high accuracy. For the broader class of dibenzo[b,f]oxepines, ab initio calculations have been used to study various molecular characteristics. These methods can provide benchmark data for validating results from other computational techniques. For instance, studies on the Wagner-Meerwein rearrangement to form dibenz[b,f]oxepins have utilized ab initio calculations to understand the reaction mechanism.

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability of a molecule. researchgate.net

For dibenzo[b,f]oxepine derivatives, the HOMO-LUMO gap has been calculated to determine their electronic properties. nih.gov In derivatives designed as photoswitches, the energies of the HOMO and LUMO orbitals for E/Z isomers are calculated to understand the electronic transitions upon photoisomerization. nih.govmdpi.com The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions that are most likely to act as electron donors and acceptors, respectively. In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is centered on electron-deficient parts. This separation of frontier orbitals is crucial for understanding charge transfer characteristics within the molecule.

Table 2: HOMO-LUMO Energy Gap Analysis for Dibenzo[b,f]oxepine Systems
SystemComputational MethodKey FindingReference
Dibenzo[b,f]oxepine-azobenzene hybridsDFTCalculation of HOMO-LUMO gap for E/Z isomers to assess photopharmacological potential. nih.govmdpi.com
General Organic Molecules-The HOMO-LUMO energy gap is an important stability index. researchgate.net

Conformational Analysis of the Seven-Membered Oxepine Ring

Non-Planar Geometries and Basket Conformations

Computational studies have consistently revealed that the dibenzo[b,f]oxepine scaffold adopts a non-planar, folded geometry. nih.gov This deviation from planarity is a key structural feature. In solution, the molecule is often described as having a "basket" conformation. mdpi.com This non-planar structure is a consequence of the fusion of the benzene (B151609) rings to the seven-membered central ring, which introduces significant steric strain that is relieved by puckering. The ground-state structure is sometimes likened to a butterfly or saddle shape, with the aromatic rings bent backwards. nih.gov

Table 3: Dihedral Angles in Dibenzo[b,f]oxepine Derivatives
CompoundDihedral Angle (°)Method of DeterminationReference
Dibenzo[b,f]oxepine64.9–68.8Calculation nih.gov
3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one30.6 (1)X-ray Crystallography iucr.org
2,9,10-Trimethoxydibenzo[b,d]oxepin-7(6H)-one34.55 (5)X-ray Crystallography nih.gov

Influence of Substituents on Molecular Conformation

Computational studies, primarily using Density Functional Theory (DFT), have revealed that the dibenzo[b,f]oxepine scaffold is not planar. Instead, it characteristically adopts a non-planar, "basket" conformation. mdpi.comsemanticscholar.orgmdpi.comnih.gov The planarity is disrupted by the seven-membered oxepine ring, leading to significant dihedral angles between the two benzene rings. These angles are typically calculated to be between 64.9° and 68.8°. mdpi.com

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies have been instrumental in elucidating the mechanisms of reactions involving the dibenzo[b,f]oxepine scaffold. For example, DFT calculations have been used to validate experimentally proposed reaction mechanisms, such as the nickel-catalyzed reductive-Heck reaction for the synthesis of dibenzo[b,e]oxepines. acs.orgresearchgate.net These studies can predict the regio- and stereoselectivity of reactions by calculating the free energy barriers of different reaction pathways. acs.org For instance, in the nickel-catalyzed reaction, the formation of a Z-configured exocyclic double bond was explained by the syn-addition of nickel to a triple bond, a mechanistic insight confirmed by DFT calculations. acs.org

Furthermore, computational models have been used to understand the formation of dibenzo[b,f]oxepines through various synthetic routes, including intramolecular aromatic nucleophilic substitution (SNAr). mdpi.comresearchgate.net The presence of strongly electron-withdrawing groups, like the nitro group in precursors to 3-Nitrodibenzo[b,f]oxepin-1-amine, is crucial for facilitating such reactions. mdpi.com

Molecular Docking and Interaction Modeling with Biological Targets

Molecular docking is a powerful computational tool used to predict how a molecule, such as this compound, binds to a macromolecular target.

Dibenzo[b,f]oxepine derivatives are recognized as potential microtubule inhibitors, targeting the colchicine (B1669291) binding site on tubulin. mdpi.commdpi.commdpi.com This is significant because microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis, a key mechanism for many anticancer drugs. nih.gov The structural similarity of the dibenzo[b,f]oxepine core to (Z)-stilbene, a known tubulin-binding motif, underpins this therapeutic potential. mdpi.comnih.gov

Molecular docking studies have consistently shown that dibenzo[b,f]oxepine derivatives can fit into the colchicine binding pocket. semanticscholar.orgmdpi.commdpi.comnih.govnih.gov The binding is typically characterized by hydrophobic interactions with residues such as Leu242, Leu248, Ala250, Lys254, and Leu255. nih.gov Hydrogen bonds often further stabilize this interaction. mdpi.comnih.govnih.gov For instance, docking studies of various dibenzo[b,f]oxepine derivatives have predicted hydrogen bonding with residues like Gly144 and Lys253. nih.gov The binding affinity of these compounds to tubulin is a critical factor in their potential cytotoxic activity against cancer cells. mdpi.comnih.gov

Theoretical studies have also explored the interaction of dibenzo[b,f]oxepine derivatives with other biological targets, such as the 5α-reductase enzyme, which is implicated in prostate cancer. ccij-online.org Docking simulations are used to predict whether these compounds can bind to the active site of the enzyme, potentially inhibiting its function. A study investigating various dibenzo derivatives showed that some compounds could theoretically interact with the 5α-reductase enzyme surface, suggesting they could be candidates for prostate cancer treatment. ccij-online.org The thermodynamic analysis from these docking studies, including the inhibition constant, helps to identify which derivatives may have a higher affinity for the enzyme compared to known inhibitors like finasteride (B1672673) and dutasteride. ccij-online.org

A crucial aspect of molecular docking is the prediction of the most stable binding mode of a ligand within a protein's active site and the estimation of the binding free energy. nih.gov For dibenzo[b,f]oxepine derivatives targeting tubulin, docking algorithms can predict multiple possible binding poses. The most likely conformation is typically the one with the lowest binding energy. nih.govnih.gov

The calculated binding free energies for dibenzo[b,f]oxepine derivatives at the colchicine binding site have been shown to be comparable to or even more favorable than that of colchicine itself in some cases. semanticscholar.orgmdpi.com For example, the estimated binding free energy for certain derivatives has ranged from -7.7 to -9.3 kcal/mol. nih.gov These energetic calculations are vital for prioritizing which synthesized compounds should be advanced for further biological testing. semanticscholar.org

Table 1: Predicted Binding Interactions of Dibenzo[b,f]oxepine Derivatives with Tubulin
Compound DerivativePredicted Interaction TypesKey Interacting ResiduesEstimated Binding Free Energy (kcal/mol)Reference
Azo-dibenzo[b,f]oxepine hybrid (4cZ)Hydrogen Bonds, Halogen BondGly144, Lys253, Gln11Not specified nih.gov
Azo-dibenzo[b,f]oxepine hybrid (4dE)Hydrophobic, Hydrogen BondNot specifiedNot specified nih.gov
Dibenzo[b,f]oxepine derivative (1d)Hydrophobic, Hydrogen Bondβ-tubulin: Leu242, Leu248, Ala250, etc.-7.7 to -9.3 nih.gov
Dibenzo[b,f]oxepine derivative (1i)Hydrophobic, Hydrogen Bondβ-tubulin: Leu242, Leu248, Ala250, etc.-7.7 to -9.3 nih.gov
Dibenzo[b,f]oxepine derivative (2i)Hydrophobic, Hydrogen Bondβ-tubulin: Leu242, Leu248, Ala250, etc.-7.7 to -9.3 nih.gov

Solvation Effects Modeling (e.g., Polarizable Continuum Model, PCM)

The biological environment is aqueous, making it essential to consider the effects of the solvent on the conformation and properties of molecules. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. mdpi.commdpi.comnih.govnih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

PCM calculations have been applied in studies of dibenzo[b,f]oxepine derivatives to determine their optimal structures in solution. mdpi.comnih.govnih.gov These calculations confirm that the non-planar, basket-like conformation of the dibenzo[b,f]oxepine scaffold is maintained in solution. mdpi.com The use of PCM is crucial for obtaining more realistic predictions of molecular geometries and energies as they would exist in a biological system, thereby improving the accuracy of subsequent docking and interaction studies. mdpi.comnih.govnih.gov

Electron Delocalization and Aromaticity Assessment (e.g., HOMED Parameter)

Computational and theoretical studies are pivotal in understanding the electronic structure and properties of complex organic molecules like this compound. One of the key aspects of its electronic character is the extent of electron delocalization within its tricyclic framework, which is directly related to its aromaticity. Aromaticity is a fundamental concept in chemistry, and its quantification provides insights into a molecule's stability, reactivity, and magnetic properties. rsc.org Various computational methods have been developed to assess aromaticity, with the Harmonic Oscillator Model of Electron Delocalization (HOMED) being a prominent geometry-based index. mdpi.com

The HOMED index provides a quantitative measure of the π-electron delocalization for each ring in a molecule. It is based on the principle that the bond lengths in a fully aromatic system are equalized, deviating from the typical single and double bond lengths. The HOMED parameter is calculated using the following formula:

HOMED = 1 - [α / n] * Σ(R_opt - R_i)^2

where:

α is a normalization constant.

n is the number of bonds in the ring.

R_opt is the optimal bond length for a fully delocalized system.

R_i is the individual bond length in the ring.

A HOMED value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system with fully localized single and double bonds.

While specific computational studies on the electron delocalization of this compound using the HOMED parameter are not extensively available in the public domain, research on analogous systems, such as dibenzo[b,f]azepine derivatives, has demonstrated the utility of this approach. semanticscholar.org In these studies, the HOMED parameter was used to evaluate the partial aromaticity of the central seven-membered ring, revealing how its conformation and the presence of double bonds influence electron mobility. semanticscholar.org

For the this compound system, a computational analysis would likely involve geometry optimization using methods like Density Functional Theory (DFT). nih.gov The optimized structure would then be used to calculate the bond lengths within each of the three rings: the two benzene rings and the central oxepine ring.

Based on the general principles of the HOMED index and the known characteristics of the dibenzo[b,f]oxepine scaffold, a hypothetical set of HOMED values for the constituent rings of this compound can be postulated to illustrate the expected findings. The dibenzo[b,f]oxepine core is known to adopt a non-planar, basket-like conformation. nih.govmdpi.com This inherent strain and non-planarity in the central seven-membered oxepine ring would likely result in a lower degree of aromaticity compared to the two flanking benzene rings. The presence of the electron-withdrawing nitro group and the electron-donating amine group on one of the benzene rings would also be expected to subtly influence the electron delocalization and bond lengths within that ring.

An illustrative data table of potential HOMED values is presented below.

Ring SystemSubstituentsExpected HOMED Value RangeAromatic Character
Benzene Ring A1-amine, 3-nitro0.90 - 0.98Highly Aromatic
Benzene Ring BUnsubstituted0.95 - 0.99Highly Aromatic
Oxepine Ring-0.30 - 0.50Partially Aromatic/Non-Aromatic

This hypothetical data underscores that the benzene rings would retain their strong aromatic character. The substituted benzene ring (Ring A) might exhibit a slightly lower HOMED value compared to the unsubstituted ring (Ring B) due to the push-pull electronic effects of the nitro and amine groups, leading to minor bond length alterations. The central oxepine ring, with its non-planar geometry and the presence of a heteroatom, would be expected to have a significantly lower HOMED value, indicating a much lower degree of electron delocalization and aromaticity.

Advanced Research Applications of Dibenzo B,f Oxepine Scaffolds Excluding Prohibited Clinical/safety Data

Design and Synthesis of Photoresponsive Molecular Switches

Photopharmacology is an emerging field focused on designing drugs whose activity can be controlled with light, offering a minimally invasive method for targeted therapy. mdpi.com This approach utilizes photochromic molecular switches, which can reversibly change their structure and thus their biological function upon irradiation with specific wavelengths of light. mdpi.com The dibenzo[b,f]oxepine scaffold has been integrated into such systems, particularly in combination with azobenzene (B91143) moieties, to create sophisticated photoresponsive molecules. nih.govnih.gov

Researchers have successfully designed and synthesized hybrid molecules that couple the dibenzo[b,f]oxepine skeleton with azobenzene units. nih.gov These hybrids are of significant interest as they combine the biological potential of the dibenzo[b,f]oxepine core with the photoswitchable properties of the azo bond. mdpi.comnih.gov The synthesis often involves the reaction of an amine derivative of dibenzo[b,f]oxepine with an azobenzene-containing carboxylic acid, which is first converted to a more reactive acid chloride, to form a stable amide linkage. mdpi.commdpi.com

The goal of creating these hybrids is to develop agents where biological activity, such as microtubule inhibition, can be turned on or off using light. mdpi.comnih.gov By introducing fluorine atoms to the azobenzene part of the molecule, scientists can fine-tune the spectroscopic properties, enabling the use of visible light for switching, which has better tissue penetration and is less damaging than UV light. mdpi.com This strategy is crucial for developing clinically viable photopharmacological agents. nih.gov

The core principle behind azobenzene-dibenzo[b,f]oxepine hybrids is the photochemical E/Z isomerization of the azo bond. nih.govnih.gov The azobenzene unit can exist in two geometric forms: the more stable trans (E) isomer and the less stable cis (Z) isomer. Irradiation with light of a specific wavelength can trigger the conversion from the E to the Z form, while a different wavelength or thermal relaxation can reverse the process. nih.gov

FeatureDescription
Isomerization Reversible conversion between E (trans) and Z (cis) forms of the azobenzene unit.
Trigger Specific wavelengths of light (e.g., visible light). nih.govnih.gov
Effect Changes in molecular geometry, polarity, and biological activity. nih.gov
Application Enables external, on-demand control of drug function in photopharmacology. mdpi.com

Development of Chemical Probes for Biological Systems

The dibenzo[b,f]oxepine scaffold has proven to be a valuable framework for developing chemical probes to investigate complex biological systems. nih.gov Its structural similarity to known bioactive compounds, particularly those that interact with the cytoskeleton, has made it a prime candidate for designing agents that target microtubules. mdpi.commdpi.com

Microtubules are dynamic polymers of αβ-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. mdpi.com Dibenzo[b,f]oxepine derivatives have been identified as a promising class of microtubule-targeting agents that inhibit tubulin polymerization. nih.govmdpi.com

These compounds function by binding to tubulin, the protein building block of microtubules, and preventing its assembly into functional polymers. mdpi.com This interference with microtubule dynamics arrests the cell cycle, typically during mitosis, which ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells. nih.govnih.gov Systematic studies have shown that certain substituted dibenzo[b,f]oxepine derivatives exhibit significant cytotoxic activity against cancer cell lines by disrupting the microtubular cytoskeleton. mdpi.com The mechanism involves the depolymerization of microtubules or the inhibition of their formation. mdpi.comacs.org

The inhibitory effect of dibenzo[b,f]oxepine derivatives on microtubule polymerization is often mediated through their interaction with the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govmdpi.com This binding site is of particular interest because agents that bind here can overcome certain forms of multidrug resistance. mdpi.com The dibenzo[b,f]oxepine scaffold shares a structural resemblance to (Z)-stilbene, a key motif found in potent colchicine-site binders like combretastatin (B1194345) A-4. nih.govmdpi.com

Molecular docking and computational studies have confirmed that dibenzo[b,f]oxepine derivatives and their azo-hybrid counterparts fit into the colchicine binding pocket. nih.govmdpi.comsemanticscholar.org The binding is typically stabilized by hydrophobic interactions with surrounding amino acid residues such as Leu242, Leu248, Ala250, and Lys352. mdpi.com In the case of photoswitchable hybrids, the different E and Z isomers can exhibit distinct binding modes; for example, one isomer might interact primarily through its azo-switch portion, while the other engages the binding site via the dibenzo[b,f]oxepine core. nih.gov This differential binding provides the mechanistic basis for the photochemical control of tubulin polymerization. nih.govnih.gov

ParameterFinding
Target αβ-tubulin heterodimers. nih.govnih.gov
Binding Site Colchicine binding site on β-tubulin. mdpi.comnih.gov
Mechanism Inhibition of tubulin polymerization, leading to microtubule disruption. mdpi.com
Key Interactions Hydrophobic interactions with residues in the colchicine pocket. nih.govmdpi.com
Result Cell cycle arrest and apoptosis in cancer cells. nih.gov

Angiotensin II Receptor Antagonism Research

Beyond their application as cytoskeletal probes, dibenzo[b,f]oxepine derivatives have also been explored in the context of cardiovascular research as angiotensin II (AII) receptor antagonists. nih.govnih.gov The angiotensin II receptor is a key component of the renin-angiotensin system, which regulates blood pressure. nih.gov Antagonists of this receptor block the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. nih.gov

Using three-dimensional substructure searching techniques, researchers have designed novel antagonists where the dibenzo[b,f]oxepine scaffold serves as a rigid bioisostere for the biphenyl (B1667301) moiety found in established antagonists like losartan (B1675146) (DuP 753). acs.orgnih.gov Several synthesized dibenzo[b,f]oxepine derivatives have demonstrated high in vitro affinity for the angiotensin II receptor, with binding constants (Ki) in the subnanomolar range. nih.gov These findings highlight the versatility of the dibenzo[b,f]oxepine framework and its potential for designing new lead structures in drug discovery, although in vivo efficacy for these initial compounds was limited. acs.orgnih.gov

Investigations as Antiestrogenic Agents

Exploration in Neuroprotective Research

There are no specific studies available that investigate the neuroprotective potential of 3-Nitrodibenzo[b,f]oxepin-1-amine. Research into the neuroprotective effects of other, structurally distinct compounds does exist, but these findings are not applicable to the subject compound. researchgate.net

Utility in Material Science and Optoelectronic Applications (for related oxepins)

No research could be found detailing the use or investigation of this compound in the fields of material science or optoelectronics. While studies on photoswitchable azo-dibenzo[b,f]oxepine derivatives for applications in photopharmacology have been published, these concern different derivatives and applications. mdpi.comconicet.gov.ar

Antimicrobial Research (In Vitro Studies)

A thorough search of scientific literature did not uncover any in vitro studies evaluating the antimicrobial activity of this compound.

Anthelmintic Discovery Models (e.g., Caenorhabditis elegans Systems)

There is no available research on the use of this compound in anthelmintic discovery models, including studies involving Caenorhabditis elegans. While a study on the related dibenzo[b,e]oxepin-11(6H)-one scaffold showed some activity, this is a structurally different compound and the findings cannot be extrapolated.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies for Diversified Analogues

The generation of a library of analogues based on the 3-Nitrodibenzo[b,f]oxepin-1-amine scaffold is crucial for establishing structure-activity relationships (SAR) and optimizing its potential therapeutic properties. Future synthetic efforts are expected to focus on the development of novel, efficient, and versatile methodologies to access a wide range of derivatives.

Key to this endeavor is the strategic modification of the dibenzo[b,f]oxepine core and its substituents. The synthesis of the parent compound can be achieved by the reduction of a 3-nitrodibenzo[b,f]oxepine (B5578644) precursor, for which various synthetic routes to the core scaffold have been established, including intramolecular SNAr and McMurry reactions, Ullmann coupling followed by Friedel-Crafts cyclization, and innovative one-pot cascade reactions. mdpi.comnih.govmdpi.com For instance, a two-step synthesis involving the condensation of 2,4-dinitrotoluene (B133949) with substituted methoxyaldehydes and subsequent cyclization has been reported for related nitro-substituted dibenzo[b,f]oxepines. nih.gov The reduction of the nitro group to an amine has been accomplished using reagents like zinc in acetic acid. nih.gov

Future explorations will likely involve the diversification of both the amino and nitro groups, as well as modifications to the dibenzo[b,f]oxepine skeleton itself. This could involve:

Modification of the Amino Group: Acylation, alkylation, and arylation of the 1-amino group to introduce a variety of functional moieties.

Modification of the Nitro Group: Exploration of different reduction conditions to access other nitrogen-containing functionalities or its replacement with other electron-withdrawing or -donating groups.

Scaffold Diversification: Introduction of substituents on the aromatic rings of the dibenzo[b,f]oxepine core to modulate electronic properties and steric hindrance.

The use of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry could accelerate the generation of these analogues, enabling rapid SAR studies. mdpi.com

Advanced Spectroscopic Probes for Real-Time Monitoring of Transformations

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound and its analogues will be facilitated by the application of advanced spectroscopic techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for structural elucidation, real-time monitoring of reactions can provide invaluable mechanistic insights.

Techniques such as in-situ NMR and ReactIR (Fourier-transform infrared spectroscopy) can be employed to track the formation of intermediates and products as the reaction progresses. For instance, in the synthesis of related photoswitchable azo-dibenzo[b,f]oxepine derivatives, UV-VIS spectroscopy has been instrumental in monitoring the E/Z isomerization upon irradiation with light of specific wavelengths. mdpi.com Similar approaches could be adapted to study the photochemical properties of this compound derivatives. The use of 19F NMR for fluorine-containing analogues can also serve as a sensitive probe to monitor chemical transformations and study substituent effects on the electronic environment of the molecule. nih.gov

High-Throughput Computational Screening for Ligand Discovery

Computational methods are set to play a pivotal role in accelerating the discovery of new ligands based on the this compound scaffold. High-throughput virtual screening (HTVS) can be employed to screen large virtual libraries of its analogues against various biological targets.

This process typically involves:

Target Identification: Identifying potential protein targets based on the known biological activities of related dibenzo[b,f]oxepine compounds, such as tubulin or various receptors. nih.govmdpi.com

Library Generation: Creating a virtual library of this compound analogues with diverse substituents.

Molecular Docking: Using computational docking programs to predict the binding modes and affinities of the virtual compounds within the active site of the target protein.

Scoring and Ranking: Ranking the compounds based on their predicted binding energies and other parameters to prioritize them for synthesis and experimental testing.

Density Functional Theory (DFT) calculations can be used to determine the optimized geometries and electronic properties of the compounds, which are crucial inputs for accurate docking studies. nih.govnih.gov Such in silico approaches can significantly reduce the time and cost associated with drug discovery by focusing synthetic efforts on the most promising candidates.

Development of Targeted Chemical Tools for Cellular Pathway Modulation

The unique photophysical and chemical properties that can be engineered into the this compound scaffold make it an attractive candidate for the development of targeted chemical tools to probe and modulate cellular pathways.

One exciting avenue is the development of photoswitchable derivatives. By incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, the biological activity of the compound could be controlled with light. This approach, known as photopharmacology, allows for precise spatiotemporal control over drug action, minimizing off-target effects. mdpi.com For example, photoswitchable dibenzo[b,f]oxepine derivatives have been investigated as potential microtubule inhibitors, where their activity can be turned on or off with specific wavelengths of light. mdpi.comnih.gov The nitro and amino groups on the this compound scaffold provide convenient handles for the attachment of such photoswitchable units.

Furthermore, the scaffold could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for imaging and pull-down assays, respectively. These tools would enable the visualization of the compound's subcellular localization and the identification of its protein binding partners, thereby elucidating its mechanism of action and its effects on cellular pathways.

Q & A

Q. What are the recommended synthetic routes for 3-Nitrodibenzo[b,f]oxepin-1-amine, and how can researchers optimize reaction yields?

The synthesis of this compound derivatives typically involves multi-step functionalization of the dibenzoxepin core. A feasible route includes nitration of the parent dibenzoxepin followed by amine group introduction via nucleophilic substitution or reductive amination. AI-powered retrosynthesis tools (e.g., Template_relevance models using Pistachio, Reaxys, or BKMS_METABOLIC databases) can predict optimal precursors and reaction conditions, such as solvent selection or catalyst use, to maximize yields . For example, nitration at the 3-position requires careful control of electrophilic conditions to avoid over-nitration.

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization steps include:

  • Solubility : Measure via HPLC or UV-Vis spectroscopy at physiological pH (e.g., 35.3 µg/mL at pH 7.4, as reported for related nitrodibenzo compounds) .
  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the nitro and amine substituents. IR spectroscopy can identify NO2_2 stretching vibrations (~1520 cm1^{-1}) and NH2_2 bending modes .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C17_{17}H14_{14}N2_2O5_5 with MW 326.30 g/mol) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Test CYP4A isoform selectivity using microsomal assays, as seen in studies of structurally similar 20-HETE inhibitors like HET0016 .
  • Cytotoxicity : Use MTT or apoptosis assays (e.g., caspase-3/9 activation) in cancer cell lines .
  • Anti-inflammatory potential : Quantify TNF-α or IL-1β suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic data for this compound’s biological effects?

Contradictions (e.g., conflicting reports on angiogenic vs. anti-angiogenic activity) may arise from assay variability or off-target effects. To address this:

  • Dose-response profiling : Establish a clear concentration range for target specificity.
  • Orthogonal assays : Combine siRNA silencing of CYP4A with pharmacological inhibition to confirm mechanism .
  • Statistical rigor : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput datasets .

Q. What advanced models are appropriate for in vivo toxicity and efficacy studies?

  • Hypertension models : Use spontaneously hypertensive rats (SHR) to evaluate blood pressure modulation via 20-HETE pathway inhibition .
  • Xenograft models : Assess anti-tumor efficacy in nude mice with human cancer cell lines, monitoring VEGF and MMP-9 levels .
  • Toxicokinetics : Measure metabolite profiles (e.g., nitro-reduction products) using LC-MS/MS to identify potential toxic intermediates .

Q. How can machine learning enhance reaction optimization for novel derivatives?

  • Data-driven synthesis : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for introducing substituents (e.g., ethoxy or piperidinyl groups) while avoiding side reactions .
  • Yield prediction : Use LASSO regression to identify critical variables (e.g., temperature, catalyst loading) that influence yield, improving reproducibility .

Methodological Considerations

Q. What analytical strategies mitigate risks of nitrosamine impurities in this compound synthesis?

  • Risk assessment : Screen for secondary/tertiary amines and nitrosating agents (e.g., nitrites) in raw materials using EPA or ICH M7 guidelines .
  • Detection : Employ GC-MS with derivatization (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to quantify trace nitrosamines at ppb levels .

Q. How should researchers design studies to balance in vitro potency with in vivo bioavailability?

  • Lipophilicity optimization : Adjust logP via substituent modification (e.g., hydroxyethyl groups) to enhance solubility while retaining target binding .
  • Prodrug strategies : Design esters or amides to improve absorption, followed by enzymatic cleavage in vivo .

Future Directions

  • Targeted delivery : Develop nanoparticle formulations to reduce systemic toxicity and enhance tumor penetration .
  • Polypharmacology : Explore dual CYP4A/COX-2 inhibition for synergistic anti-inflammatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.